3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde
Overview
Description
3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 g/mol . This compound is characterized by the presence of an imidazo[1,5-a]pyridine core, which is a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The ethylsulfanyl group is attached to the third position of the imidazole ring, and the carbaldehyde group is located at the fifth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridine with an α-haloketone in the presence of a base to form the imidazo[1,5-a]pyridine core. Subsequent introduction of the ethylsulfanyl group can be achieved through nucleophilic substitution reactions using ethylthiol. Finally, the carbaldehyde group can be introduced via formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl and carbaldehyde groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine-5-carbaldehyde: Lacks the ethylsulfanyl group, which may affect its reactivity and biological activity.
3-Methylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-Phenylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde: Contains a phenylsulfanyl group, which may impart different chemical and biological properties.
Uniqueness
3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde is unique due to the presence of the ethylsulfanyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-ethylsulfanylimidazo[1,5-a]pyridine-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-14-10-11-6-8-4-3-5-9(7-13)12(8)10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELBCLWLUHGBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2N1C(=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.